Allopregnane-3beta,20alpha-diol

GABA-A receptor Neurosteroid pharmacology Structure-activity relationship

Procure Allopregnane-3beta,20alpha-diol (CAS 566-56-3) as a stereochemically defined (3β,5α,20α) analytical standard. Generic 'pregnanediol' substitution compromises experimental validity: the 3β-hydroxy configuration renders it functionally antagonistic at GABA-A receptors, in stark contrast to the positive allosteric modulation of its 3α-epimer. Essential as a negative control in electrophysiology, an authentic substrate for 3β-HSD enzyme assays, and a validated reference for LC-MS/MS profiling of progesterone metabolism. Do not substitute.

Molecular Formula C21H36O2
Molecular Weight 320.5 g/mol
CAS No. 566-56-3
Cat. No. B045233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllopregnane-3beta,20alpha-diol
CAS566-56-3
Synonyms(3β,5α,20S)-Pregnane-3,20-diol;  5α-Pregnane-3β,20α-diol;  3β,20α-Dihydroxy-5α-pregnane;  Allopregnane-3β,20α-diol;  Pregnanediol IV;  UC 1019; 
Molecular FormulaC21H36O2
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
InChIInChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14-,15-,16-,17+,18-,19-,20-,21+/m0/s1
InChIKeyYWYQTGBBEZQBGO-ZVPCKFNKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allopregnane-3beta,20alpha-diol (CAS 566-56-3): A Stereo-Defined Progesterone Metabolite for Neurosteroid and Analytical Research


Allopregnane-3beta,20alpha-diol (5α-pregnan-3β,20α-diol) is an endogenous C21 steroid hormone and a reduced metabolite of progesterone [1]. Its molecular structure is characterized by a saturated pregnane backbone with specific stereochemistry at the C3 (β) and C20 (α) positions, which distinguishes it from its many isomers and epimers [2]. This compound serves as a key intermediate in the biosynthesis of neuroactive steroids and is of primary interest as an analytical reference standard and for studies of progesterone metabolism and steroid enzyme activity .

Why Allopregnane-3beta,20alpha-diol (566-56-3) is Not Interchangeable with Other Pregnane-3,20-diols or Neuroactive Steroids


Generic substitution among pregnane-3,20-diols is scientifically invalid due to the profound impact of stereochemistry on biological activity. The specific (3β,5α,20α) configuration of this compound dictates its role as a biosynthetic precursor, its interaction with steroid-converting enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD), and its functional outcome at receptor sites [1]. Crucially, the 3β-hydroxy epimer is functionally distinct from its 3α-hydroxy counterpart; the latter acts as a potent positive allosteric modulator of GABA-A receptors, while 3β-steroids are generally inactive or function as negative modulators, producing opposite pharmacological effects [2]. Therefore, using a related isomer or epimer would compromise the validity of metabolic pathway studies, enzymatic assays, or investigations into neurosteroid antagonism.

Quantitative Evidence Guide: Allopregnane-3beta,20alpha-diol (566-56-3) Versus Key Comparators


GABA-A Receptor Modulation: A Stereochemistry-Dependent Functional Dichotomy

The functional activity of allopregnane-3beta,20alpha-diol at GABA-A receptors is defined by its 3β-hydroxy configuration. In contrast to the potent positive modulation exhibited by the 3α-hydroxy epimer allopregnanolone (3α,5α-THP), 3β-hydroxy epimers like allopregnane-3beta,20alpha-diol are functionally inactive as positive allosteric modulators [1]. This stereospecific requirement is absolute for the activation of tonic currents mediated by extrasynaptic δ-subunit containing GABA-A receptors, where the C3α-OH group was found to be obligatory, and C3β-OH epimers were inactive [2].

GABA-A receptor Neurosteroid pharmacology Structure-activity relationship

Specificity in Progesterone Metabolism: A Distinct 5α-Reduced Product

In in vitro models of progesterone (P4) metabolism, allopregnane-3beta,20alpha-diol is generated as a specific 5α-reduced metabolite alongside other diols. A study in echinoid tissues demonstrated that P4 is metabolized into several 5α-reduced products, including 5α-pregnane-3β,20α-diol, 5α-pregnane-3β,20β-diol, and 5α-pregnane-3α,20α-diol [1]. The relative quantity of these diols synthesized can vary significantly based on experimental conditions, with tissue minces producing about a 3.3-fold higher yield of 5α-pregnane-3β,20ζ-diols compared to homogenate preparations [1].

Steroidogenesis Progesterone metabolism Enzymatic pathways

Enzymatic Specificity: A Substrate for 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

The 3β-hydroxy group of allopregnane-3beta,20alpha-diol is the specific recognition site for the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) . This enzyme catalyzes the oxidation of the 3β-hydroxyl to a 3-keto group, a critical step in the conversion of this compound to bioactive neurosteroids. This is in stark contrast to the 3α-hydroxy epimer, which is a substrate for 3α-hydroxysteroid oxidoreductase (3α-HSOR), an enzyme that catalyzes the reverse reaction (reduction of 3-keto to 3α-hydroxy) and maintains the pool of potent GABA-A PAMs like allopregnanolone [1].

3β-HSD Enzyme kinetics Steroid biosynthesis

Functional Antagonism: 3β-Steroids as Negative Modulators of GABA-A Currents

3β-hydroxy steroids, a class that includes allopregnane-3beta,20alpha-diol, are functionally characterized as negative modulators of GABA-A receptor function [1]. In patch-clamp studies, a closely related 3β-steroid, 5β-pregnane-3β,20(R)-diol, increased the desensitization rate of GABA-evoked currents and dramatically reduced the prolongation of the decay time constant of spontaneous inhibitory postsynaptic currents (sIPSCs) induced by allopregnanolone [2]. This action is fundamentally different from the effects of pregnenolone sulfate, another negative modulator, as their effects on other current parameters differed in degree and direction [2].

GABA-A antagonism Neurosteroid mechanism Patch clamp electrophysiology

Analytical Reference Standard: Purity and Physical Property Benchmarks

For quantitative analytical methods like LC-MS/MS or GC-MS, a certified reference standard with defined physicochemical properties is essential. Allopregnane-3beta,20alpha-diol (CAS 566-56-3) is available as a high-purity material with a melting point of 218-219°C and a specific optical rotation of [α]D²² +23° (c = 0.93 in chloroform) [1]. These properties are distinct from those of its closely related stereoisomer, allopregnane-3β,20β-diol (CAS 516-53-0) .

Analytical chemistry Reference standard LC-MS/MS

Validated Research and Industrial Application Scenarios for Allopregnane-3beta,20alpha-diol (CAS 566-56-3)


Investigating Neurosteroid Antagonism and GABA-A Receptor Negative Modulation

This compound serves as a stereochemically defined 3β-steroid for use as a negative control or potential antagonist in electrophysiology and pharmacology experiments. Its lack of positive allosteric modulation at GABA-A receptors, in stark contrast to its 3α-hydroxy epimers [1], makes it an essential tool for differentiating specific neurosteroid effects. It can be used to confirm the functional antagonism characteristic of 3β-steroids, which can block the actions of positive modulators like allopregnanolone [2].

Mapping Progesterone Metabolism and Neurosteroidogenesis Pathways

As a specific 5α-reduced metabolite of progesterone [1], this compound is required as an authentic standard for the identification and quantification of steroid metabolic pathways in biological samples via LC-MS/MS or GC-MS. It is specifically used in studies mapping the conversion of progesterone to various neuroactive steroids and to assess the impact of enzyme inhibitors (e.g., 5α-reductase inhibitors) on the flux through this specific branch of the metabolic pathway [2].

Developing and Validating Analytical Methods for Endogenous Steroid Profiling

This compound is a critical reference standard for the development and validation of high-sensitivity analytical methods aimed at profiling endogenous steroid metabolites in complex matrices like urine, plasma, or tissue homogenates. Its unique physicochemical properties [1] and defined stereochemistry ensure accurate identification and quantification, enabling robust studies in endocrinology, reproductive biology, and toxicology [2].

Conducting In Vitro Enzymatic Assays for 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

Researchers studying the activity or inhibition of 3β-HSD, a key enzyme in steroid hormone biosynthesis, require this compound as the authentic substrate. The oxidation of its 3β-hydroxy group to a 3-keto group is a specific reaction catalyzed by this enzyme [1]. Using a generic 'pregnanediol' or an incorrect stereoisomer would yield invalid kinetic data, making this specific compound essential for accurate enzyme characterization.

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